ICG-001

Descripción

Structure

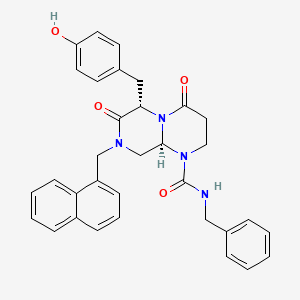

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision of Wnt Inhibition: A Technical Guide to the Mechanism of Action of ICG-001

For Immediate Release

A Deep Dive into the Molecular Machinery of Wnt Signaling and its Modulation by ICG-001 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. By specifically targeting the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP), this compound offers a nuanced approach to modulating Wnt-driven gene expression, paving the way for novel therapeutic strategies in oncology and fibrotic diseases. This document details the molecular interactions, downstream effects, and key experimental methodologies used to elucidate the function of this compound.

Core Mechanism: A Tale of Two Coactivators

The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes. The transcriptional output of the β-catenin/TCF complex is critically dependent on the recruitment of one of two highly homologous histone acetyltransferases: CREB-binding protein (CBP) or its paralog, p300. While structurally similar, these coactivators play distinct and sometimes opposing roles in determining cell fate. The β-catenin/CBP complex is predominantly associated with the transcription of genes that promote cell proliferation and self-renewal.[1][2][3] In contrast, the β-catenin/p300 complex tends to activate genes involved in cellular differentiation.[1][2]

This compound exploits this differential coactivator usage. It is a highly specific small molecule that binds to the N-terminal region of CBP, but not p300.[3][4] This binding competitively inhibits the interaction between β-catenin and CBP.[4] Consequently, the formation of the pro-proliferative β-catenin/CBP transcriptional complex is blocked. This selective inhibition does not affect, and may even promote, the interaction between β-catenin and p300, thereby shifting the transcriptional program towards differentiation.[1][5] This elegant mechanism allows for a targeted modulation of Wnt signaling, selectively downregulating a subset of Wnt target genes responsible for pathological cell growth while potentially promoting a more differentiated, less malignant phenotype.

Figure 1: Mechanism of this compound in Wnt Signaling.

Quantitative Data Summary

The efficacy of this compound has been quantified across various experimental systems. The following tables summarize key quantitative data, including IC50 values in different cell lines and the observed fold changes in the expression of Wnt target genes following this compound treatment.

| Parameter | Value | Assay/System | Reference |

| IC50 (CBP binding) | ~3 µM | In vitro binding assay | [6][7][8] |

| IC50 (Cell Viability) | |||

| RPMI-8226 (Multiple Myeloma) | 6.96 ± 0.14 µM | MTT assay | [9] |

| H929 (Multiple Myeloma) | 12.25 ± 2.75 µM | MTT assay | [9] |

| MM.1S (Multiple Myeloma) | 20.77 ± 0.87 µM | MTT assay | [9] |

| U266 (Multiple Myeloma) | 12.78 ± 0.74 µM | MTT assay | [9] |

| KHOS (Osteosarcoma) | 0.83 µM (at 72h) | Crystal Violet staining | [10] |

| MG63 (Osteosarcoma) | 1.05 µM (at 72h) | Crystal Violet staining | [10] |

| 143B (Osteosarcoma) | 1.24 µM (at 72h) | Crystal Violet staining | [10] |

Table 1: IC50 Values of this compound

| Target Gene | Cell Line | Treatment Concentration | Fold Change (mRNA) | Reference |

| Survivin (BIRC5) | SW480 (Colon Carcinoma) | 25 µM | Reduction | [6] |

| KHOS & 143B (Osteosarcoma) | 10 µM | >50% inhibition | [10] | |

| MG63 (Osteosarcoma) | 10 µM | ~25% inhibition | [10] | |

| Cyclin D1 | SW480 (Colon Carcinoma) | 25 µM | Reduction | [6] |

| Primary CD138+ MM cells | Not specified | Down-regulation | [9] | |

| c-Myc | Multiple Myeloma cell lines | Not specified | Significant down-regulation | [9] |

| Primary CD138+ MM cells | Not specified | Down-regulation | [9] | |

| Axin2 | KHOS & 143B (Osteosarcoma) | 10 µM | >50% inhibition | [10] |

| Triple Negative Breast Cancer cells | IC50 | Down-regulation | [11] | |

| HMGA2 | Triple Negative Breast Cancer cells | IC50 | Down-regulation | [11] |

| PCNA | Triple Negative Breast Cancer cells | IC50 | Down-regulation | [11] |

Table 2: Effect of this compound on Wnt Target Gene Expression

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is a fundamental technique used to demonstrate the disruption of the β-catenin/CBP interaction by this compound.

Objective: To assess the in-cell interaction between β-catenin and CBP or p300 in the presence or absence of this compound.

General Protocol:

-

Cell Lysis: Cells are treated with either DMSO (vehicle control) or this compound for a specified duration. Nuclear extracts are then prepared using a lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

-

Immunoprecipitation: The nuclear lysates are incubated with an antibody specific for either CBP or p300. Protein A/G agarose or magnetic beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with a stringent wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against β-catenin to detect its co-immunoprecipitation with CBP or p300. A decrease in the β-catenin signal in the CBP immunoprecipitate from this compound-treated cells, with no change or an increase in the p300 immunoprecipitate, confirms the specific inhibitory action of this compound.[3][4]

References

- 1. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Taming of Cancer: A Technical Guide to ICG-001 Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICG-001 has emerged as a promising small molecule inhibitor in the landscape of targeted cancer therapy. Its mechanism of action centers on the selective disruption of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various malignancies. This guide provides an in-depth technical overview of the validation of this compound's target in cancer cells, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core mechanism, detailed experimental protocols for target validation, and a quantitative analysis of its effects on cancer cells.

Core Mechanism of Action: Selective Inhibition of the CBP/β-catenin Interaction

This compound exerts its anticancer effects by specifically targeting the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[1][2] This interaction is crucial for the transcription of a host of Wnt target genes that drive cancer cell proliferation, survival, and differentiation.[3] Notably, this compound does not interfere with the interaction between β-catenin and its other highly homologous coactivator, p300.[2] This selectivity is key to its therapeutic potential, as the β-catenin/p300 interaction is often associated with cellular differentiation pathways. By selectively blocking the β-catenin/CBP interaction, this compound effectively dampens the oncogenic output of the Wnt signaling pathway.

dot

Quantitative Analysis of this compound's Efficacy in Cancer Cells

The efficacy of this compound has been demonstrated across a range of cancer cell lines, primarily through the inhibition of cell viability and the downregulation of key Wnt target genes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| KHOS | Osteosarcoma | 0.83 (72h) | [4] |

| MG63 | Osteosarcoma | 1.05 (72h) | [4] |

| 143B | Osteosarcoma | 1.24 (72h) | [4] |

| SW480 | Colon Carcinoma | Growth Inhibition | [2] |

| HCT-116 | Colon Carcinoma | Growth Inhibition | [2] |

Table 2: Effect of this compound on Key Wnt Target Gene and Protein Expression

| Target Gene/Protein | Cancer Cell Line | Treatment | Effect | Citation |

| Survivin (BIRC5) mRNA | KHOS, 143B | 10 µM | >50% inhibition | [4][5] |

| Survivin (BIRC5) mRNA | MG63 | 10 µM | ~25% decrease | [4][5] |

| Survivin Protein | KHOS, MG63, 143B | 10 µM (48h) | Decreased | [4][5] |

| Survivin mRNA | SW480 | 25 µM (24h) | Potently reduced | [6] |

| Survivin Protein | SW480, HCT116 | 10 & 25 µM (24h) | Reduced | [6] |

| Cyclin D1 Protein | SW480 | 25 µM | Reduced | [6] |

| Cyclin D1 Protein | KHOS | 10 µM (12h, 24h) | Strongly inhibited | [4] |

| Axin2 mRNA | KHOS, 143B | 10 µM | >50% inhibition | [4][5] |

| c-myc Protein | Pancreatic Cancer Cells | Not specified | Reduced | [7] |

Detailed Experimental Protocols for Target Validation

Validating the molecular target of this compound in cancer cells involves a series of well-established molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of CBP/β-catenin Interaction

This technique is crucial to confirm that this compound directly interferes with the binding of β-catenin to CBP.

dot

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., SW480) with this compound or a vehicle control (DMSO). Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysates with control IgG and protein A/G beads to minimize non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for either β-catenin or CBP overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both β-catenin and CBP to assess the amount of co-precipitated protein. A significant reduction in the amount of CBP pulled down with β-catenin (or vice-versa) in the this compound-treated sample compared to the control indicates the disruption of their interaction.

Western Blotting for Downstream Target Protein Expression

This method quantifies the changes in the protein levels of key Wnt signaling targets.

Methodology:

-

Sample Preparation: Treat cancer cells with various concentrations of this compound for specific durations. Lyse the cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands allows for the quantification of the relative protein expression levels.

Luciferase Reporter Assay for Wnt/β-catenin Transcriptional Activity

This assay measures the functional consequence of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

dot

Methodology:

-

Cell Transfection: Transfect cancer cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash). This plasmid contains TCF/LEF binding sites upstream of a luciferase gene. A control plasmid with mutated TCF/LEF sites (FOPFlash) should be used in parallel.

-

Cell Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, in the presence or absence of this compound.

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the TOPFlash activity to the FOPFlash activity. A dose-dependent decrease in luciferase activity in the this compound-treated cells indicates the inhibition of Wnt/β-catenin transcriptional activity.[5]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the changes in mRNA levels of Wnt target genes following this compound treatment.

Methodology:

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.

-

qPCR Reaction: Set up qPCR reactions using cDNA, gene-specific primers for target genes (e.g., BIRC5, CCND1, AXIN2), and a housekeeping gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method. A significant decrease in the mRNA levels of target genes in this compound-treated cells confirms its inhibitory effect on Wnt-mediated transcription.

Cell Viability and Proliferation Assays

These assays assess the overall effect of this compound on cancer cell survival and growth.

Methodology (MTT Assay):

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat them with a range of this compound concentrations.

-

MTT Addition: After the desired incubation period, add MTT solution to each well.

-

Formazan Solubilization: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis

This technique determines the effect of this compound on the progression of cancer cells through the cell cycle.

Methodology:

-

Cell Treatment and Fixation: Treat cells with this compound and then harvest and fix them in cold ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide (PI), after treating with RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Analysis: The resulting data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase (e.g., G1) indicates a cell cycle arrest at that point.[4]

Conclusion

The validation of this compound as a specific inhibitor of the CBP/β-catenin interaction provides a strong rationale for its development as a targeted cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the mechanism of action of this compound and similar compounds. The quantitative data presented underscores the potent and selective effects of this compound on cancer cells, highlighting its potential to modulate the dysregulated Wnt/β-catenin signaling pathway. Further research and clinical investigation, some of which are ongoing with the this compound analog PRI-724, will continue to elucidate the full therapeutic utility of this class of inhibitors in the fight against cancer.[8]

References

- 1. pnas.org [pnas.org]

- 2. rndsystems.com [rndsystems.com]

- 3. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

ICG-001: A Deep Dive into its Antagonistic Effect on the β-catenin/CBP Interaction

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor ICG-001, focusing on its mechanism of action in disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.

Introduction to the Wnt/β-catenin Signaling Pathway and the Role of CBP/p300

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal, pancreatic, and hematological malignancies.[1][4] A key event in the canonical Wnt pathway is the nuclear accumulation of β-catenin, which then associates with members of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to activate the transcription of target genes involved in proliferation, survival, and differentiation.[5]

To activate transcription, the β-catenin/TCF complex recruits transcriptional coactivators, most notably the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and p300.[1][6] While structurally similar, CBP and p300 can have distinct and even opposing roles in regulating gene expression. The interaction of β-catenin with CBP is generally associated with the maintenance of a proliferative and self-renewing state, whereas the interaction with p300 is often linked to cellular differentiation.[2][3][7] This differential coactivator usage provides a critical node for therapeutic intervention.

This compound: A Specific Inhibitor of the β-catenin/CBP Interaction

This compound is a small molecule that was identified for its ability to selectively inhibit the transcriptional activity mediated by the β-catenin/TCF complex.[8] It achieves this by specifically binding to CBP, thereby preventing its interaction with β-catenin.[8][9][10] A crucial feature of this compound is its selectivity for CBP over the highly homologous p300.[8][11][12] By disrupting the β-catenin/CBP interaction, this compound does not block all β-catenin-mediated transcription but rather shifts the coactivator balance, favoring the formation of β-catenin/p300 complexes.[3][7] This shift is thought to promote a differentiation-inducing transcriptional program at the expense of the proliferative program driven by β-catenin/CBP.[3]

Mechanism of Action

The proposed mechanism of this compound's action is depicted in the signaling pathway diagram below. In the presence of a Wnt signal, β-catenin translocates to the nucleus and binds to TCF/LEF transcription factors. This complex then recruits either CBP or p300 to activate target gene expression. This compound specifically binds to the N-terminus of CBP, preventing its association with β-catenin.[7] This leads to a decrease in the transcription of CBP-dependent target genes, such as Survivin and Cyclin D1, which are involved in cell survival and proliferation.[7][8] Consequently, the available nuclear β-catenin is free to interact with p300, leading to the activation of differentiation-associated genes.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rndsystems.com [rndsystems.com]

- 12. ICG 001 | β-catenin | Tocris Bioscience [tocris.com]

The Role of ICG-001 in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICG-001 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate. It functions by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), without affecting the interaction between β-catenin and the highly homologous p300. This selective inhibition shifts the balance of β-catenin-mediated transcription from a proliferative, self-renewal state towards a differentiative program. This technical guide provides an in-depth overview of the role of this compound in stem cell differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: The CBP/p300 Coactivator Switch

The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Upon Wnt ligand binding to its receptor complex, cytoplasmic β-catenin is stabilized, translocates to the nucleus, and associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. The transcriptional outcome of β-catenin activation is critically dependent on its choice of coactivator: CREB-binding protein (CBP) or its paralog, p300.

-

β-catenin/CBP Complex: The formation of this complex is generally associated with the transcription of genes that promote cell proliferation and maintain a pluripotent or progenitor state.[1]

-

β-catenin/p300 Complex: Conversely, the interaction of β-catenin with p300 tends to activate a transcriptional program that leads to cell differentiation.[1]

This compound selectively binds to the N-terminus of CBP, preventing its interaction with β-catenin.[2] This specific antagonism effectively blocks CBP-mediated transcription and consequently favors the formation of the β-catenin/p300 complex, thereby promoting cellular differentiation.[1]

Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Effects of this compound on Stem and Cancer Stem Cells

The inhibitory effects of this compound on cell viability and its influence on gene expression have been quantified across various cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Citation(s) |

| KHOS | Osteosarcoma | 0.83 | 72 hours | [3] |

| MG63 | Osteosarcoma | 1.05 | 72 hours | [3] |

| 143B | Osteosarcoma | 1.24 | 72 hours | [3] |

| RPMI-8226 | Multiple Myeloma | 6.96 ± 0.14 | Not specified | [4] |

| H929 | Multiple Myeloma | 12.25 ± 2.75 | Not specified | [4] |

| MM.1S | Multiple Myeloma | 20.77 ± 0.87 | Not specified | [4] |

| U266 | Multiple Myeloma | 12.78 ± 0.74 | Not specified | [4] |

| KNS42 | Pediatric Glioma | 3 | 72 hours | [5] |

| SF188 | Pediatric Glioma | 2 | 72 hours | [5] |

| PC9 LCSCs | Lung Cancer Stem Cells | 2.620 | Not specified | [6] |

Table 2: Effect of this compound on Gene and Protein Expression in Stem and Cancer Stem Cells

| Cell Type/Line | Gene/Protein Affected | Effect of this compound Treatment | Concentration & Duration | Citation(s) |

| Osteosarcoma (KHOS, 143B) | AXIN2, BIRC5 (mRNA) | >50% inhibition | Not specified | [3] |

| Osteosarcoma (MG63) | BIRC5 (mRNA) | ~25% decrease | Not specified | [3] |

| Osteosarcoma (KHOS, MG63, 143B) | SURVIVIN (protein) | Decreased | 48 hours | [3] |

| Pre-B ALL (LAX7R) | Survivin (mRNA & protein) | Significant downregulation | 10 µM, 3 days | [2] |

| Pancreatic Stellate Cells | Acta2, Col1a1, Survivin (mRNA) | Up to ~60%, 70%, and 50% suppression, respectively (dose-dependent) | Not specified | [7] |

| Pancreatic Stellate Cells | Ppar-γ (mRNA) | Up to ~2.1-fold induction | Not specified | [7] |

| Lung Cancer Stem Cells (PC9) | OCT4, NANOG, KLF5, MYC, β-Catenin, WNT7B, FZD1, FZD10, LRP5, Axin2, cyclinD1 (mRNA) | Decreased expression | 2.620 µM, 2 days | [6] |

| Human Embryonic Stem Cells | SP-C (AEII cell marker) | Decrease from 68% to 42.5% positive cells | 5 µM, 12 hours | [8] |

| Human Embryonic Stem Cells | AQP-5 (AEI cell marker) | Increase from 12% to 27% positive cells | 5 µM, 12 hours | [8] |

This compound in Different Stem Cell Contexts

Cancer Stem Cells (CSCs)

This compound has demonstrated significant anti-cancer stem cell activity across a range of malignancies. By promoting differentiation, it can reduce the self-renewal capacity of CSCs, making them more susceptible to conventional therapies. In nasopharyngeal carcinoma, this compound treatment upregulates miR-134, which in turn downregulates integrin β1 (ITGB1), leading to reduced cell adhesion, migration, and invasion.[4] In pediatric glioma, this compound inhibits tumorsphere and colony formation, suggesting a reduction in the self-renewal capacity of glioma stem-like cells.[5]

Mesenchymal Stem Cells (MSCs)

The Wnt/β-catenin pathway is a key regulator of mesenchymal stem cell lineage commitment. This compound can influence the differentiation of MSCs. For instance, in the context of osteogenic differentiation, the inhibition of β-catenin by this compound can suppress the expression of key osteogenic transcription factors like Runx2 and markers such as osteopontin (OPN) and osterix (OSX).[9] This highlights the potential of this compound to modulate MSC fate for therapeutic applications in regenerative medicine and tissue engineering.

Neuronal Stem Cells (NSCs)

This compound plays a role in promoting neuronal differentiation. In a model of familial Alzheimer's disease, a presenilin-1 mutation leads to increased TCF/β-catenin/CBP-mediated transcription, which impairs normal nerve growth factor (NGF)-induced neuronal differentiation. Treatment with this compound rescues this defect, allowing for proper neurite outgrowth and the expression of neuronal markers.[10] This suggests a therapeutic potential for this compound in neurodegenerative diseases by promoting neuronal regeneration.

Figure 2: Logical flow of this compound's effect on stem cell fate.

Detailed Experimental Protocols

Cancer Stem Cell Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in vitro.

Materials:

-

Cancer cell line of interest

-

DMEM/F12 medium

-

B-27 supplement

-

Human epidermal growth factor (hEGF) (20 ng/mL final concentration)

-

Basic fibroblast growth factor (bFGF) (20 ng/mL final concentration)

-

This compound (dissolved in DMSO)

-

Ultra-low attachment plates (e.g., 24-well plates)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell counter (e.g., hemocytometer)

-

Inverted microscope with a camera

Procedure:

-

Culture cancer cells to 80-90% confluency.

-

Harvest cells using Trypsin-EDTA, wash with PBS, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in serum-free DMEM/F12 medium supplemented with B-27, hEGF, and bFGF to create a single-cell suspension.

-

Count the viable cells using a cell counter.

-

Seed the cells at a low density (e.g., 2,000 cells/mL) in ultra-low attachment plates.

-

To the treatment group, add this compound to the desired final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control group.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days. Add fresh medium with growth factors and this compound/DMSO every 2-3 days.

-

After the incubation period, capture images of the tumorspheres using an inverted microscope.

-

Quantify the number and diameter of the tumorspheres (typically >50 µm in diameter) using image analysis software (e.g., ImageJ).

-

Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

Co-Immunoprecipitation (Co-IP) of β-catenin and CBP/p300

This protocol is used to determine the effect of this compound on the interaction between β-catenin and its coactivators.[2]

Materials:

-

Cells of interest (e.g., pre-B ALL cells)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)

-

Nuclear extraction kit

-

Antibodies: anti-CBP, anti-p300, anti-β-catenin, and corresponding isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Culture cells and treat with this compound (e.g., 10 µM) or DMSO for the desired time (e.g., 48 hours).

-

Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

-

Pre-clear the nuclear lysates by incubating with protein A/G beads for 1 hour at 4°C with rotation.

-

Incubate the pre-cleared lysates with either anti-CBP, anti-p300, or control IgG antibodies overnight at 4°C with rotation.

-

Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with cold wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer. Neutralize the eluates immediately.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated β-catenin.

Chromatin Immunoprecipitation (ChIP) for Survivin Promoter Occupancy

This protocol determines the occupancy of CBP and p300 on the promoter of a target gene, such as Survivin (BIRC5), following this compound treatment.[2]

Materials:

-

Cells of interest (e.g., pre-B ALL cells)

-

This compound (dissolved in DMSO)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

Sonicator

-

Antibodies: anti-CBP, anti-p300, and control IgG

-

Protein A/G magnetic beads or agarose beads

-

ChIP dilution buffer

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the Survivin promoter

-

qPCR master mix and instrument

Procedure:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and nuclei, then sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Perform immunoprecipitation as described in the Co-IP protocol (steps 3-5), using antibodies against CBP, p300, or IgG.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific for the Survivin promoter to quantify the amount of precipitated DNA in each sample.

Figure 3: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound represents a powerful tool for studying and manipulating stem cell fate. Its specific mechanism of action, which involves tipping the balance of β-catenin coactivator usage from CBP to p300, provides a nuanced approach to promoting differentiation over self-renewal. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in regenerative medicine and oncology. Further investigation into the precise downstream targets and the long-term effects of modulating the CBP/p300 switch will undoubtedly yield deeper insights into the intricate regulation of stem cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.8. Co-Immunoprecipitation [bio-protocol.org]

- 4. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin/CBP signaling maintains long-term murine embryonic stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells | MDPI [mdpi.com]

- 8. commonfund.nih.gov [commonfund.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The Small Molecule Wnt Signaling Modulator this compound Improves Contractile Function in Chronically Infarcted Rat Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

ICG-001: A Deep Dive into its Mechanism and Impact on Gene Expression

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ICG-001 is a small molecule inhibitor that has garnered significant attention in the field of oncology and beyond for its specific modulation of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. This compound exerts its effects by selectively disrupting the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin, leading to a cascade of changes in gene expression that can inhibit cancer cell proliferation, induce apoptosis, and modulate cell fate. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound impact on gene expression profiles, and detailed experimental protocols for its study.

Introduction

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and recruits transcriptional coactivators, most notably CBP and its close homolog p300, to activate the transcription of target genes.

Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to constitutive activation of downstream gene expression, driving tumorigenesis in various cancers, including colorectal, breast, and liver cancer.

This compound was identified as a specific inhibitor of the CBP/β-catenin interaction.[1] It does not affect the interaction between β-catenin and p300, another critical coactivator.[1][2] This selectivity is key to its mechanism of action and its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound functions by binding to the N-terminal region of CBP, thereby preventing its association with β-catenin.[1] This disruption has a profound impact on the transcriptional landscape of the cell. The differential roles of CBP and p300 in coactivating β-catenin are central to understanding the effects of this compound. While both are histone acetyltransferases (HATs) that promote chromatin relaxation and gene transcription, they can regulate distinct sets of target genes. It is hypothesized that the balance between CBP/β-catenin and p300/β-catenin signaling dictates cellular outcomes, with CBP-mediated transcription often associated with proliferation and survival, while p300-mediated transcription can be linked to differentiation.

By selectively inhibiting the CBP/β-catenin interaction, this compound shifts the balance towards p300/β-catenin-mediated transcription. This leads to the downregulation of pro-proliferative and anti-apoptotic genes while potentially promoting differentiation programs.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Impact of this compound on Gene Expression Profiles

The primary consequence of this compound treatment is a significant alteration in the gene expression landscape of sensitive cells. This is a direct result of the inhibition of CBP/β-catenin-mediated transcription. Numerous studies using microarray and RNA sequencing (RNA-seq) have elucidated the downstream transcriptional effects of this compound.

Downregulation of Key Pro-Proliferative and Anti-Apoptotic Genes

A consistent finding across various cancer cell types is the downregulation of genes that promote cell cycle progression and inhibit apoptosis. Two of the most well-characterized targets are:

-

Cyclin D1 (CCND1): A key regulator of the G1/S phase transition in the cell cycle. Its downregulation by this compound leads to G1 cell cycle arrest.[1][3]

-

Survivin (BIRC5): A member of the inhibitor of apoptosis (IAP) family of proteins. Its suppression by this compound sensitizes cancer cells to apoptosis.[1][4]

Global Gene Expression Changes

Beyond individual genes, this compound induces broad changes in gene expression programs. RNA-seq and microarray analyses have revealed that this compound treatment leads to the differential expression of hundreds to thousands of genes.[5][6] These genes are often enriched in pathways related to:

-

Cell cycle regulation: Downregulation of cyclins and cyclin-dependent kinases.[3][5]

-

DNA replication and repair: Altered expression of genes involved in these fundamental processes.[6]

-

Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.[7]

-

Cell adhesion and migration: Modulation of genes involved in cell-cell and cell-matrix interactions.[2][8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SW480 | Colorectal Carcinoma | ~3 | [2] |

| HCT116 | Colorectal Carcinoma | Not specified, but effective | [1] |

| RPMI-8226 | Multiple Myeloma | 6.96 ± 0.14 | [7] |

| H929 | Multiple Myeloma | 12.25 ± 2.75 | [7] |

| MM.1S | Multiple Myeloma | 20.77 ± 0.87 | [7] |

| U266 | Multiple Myeloma | 12.78 ± 0.74 | [7] |

| KHOS | Osteosarcoma | 0.83 (at 72h) | [4] |

| MG63 | Osteosarcoma | 1.05 (at 72h) | [4] |

| 143B | Osteosarcoma | 1.24 (at 72h) | [4] |

| SGC-7901 | Gastric Cancer | 26.6 | [9] |

| MGC-803 | Gastric Cancer | 8.8 | [9] |

| BGC-823 | Gastric Cancer | 26.4 | [9] |

| MKN-45 | Gastric Cancer | 31.8 | [9] |

Table 2: Reported Effects of this compound on Target Gene Expression

| Gene | Cell Line | Treatment | Fold Change/Effect | Citation |

| Survivin (BIRC5) | SW480 | 25 µM, 24h | Potent reduction in mRNA and protein | [1] |

| Cyclin D1 (CCND1) | SW480 | 25 µM, 4h | Clear reduction in protein | [1] |

| AXIN2 | KHOS, 143B | Not specified | >50% inhibition of mRNA | [8] |

| BIRC5 (Survivin) | KHOS, 143B | Not specified | >50% inhibition of mRNA | [8] |

| BIRC5 (Survivin) | MG63 | Not specified | 25% decrease in mRNA | [8] |

| c-Myc | Multiple Myeloma cell lines | 10 µM | Significant downregulation | [7] |

| Cyclin D1 | Multiple Myeloma primary cells | 10 µM | Significant downregulation | [7] |

Experimental Protocols

This section provides generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/Crystal Violet)

This assay is used to determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet staining solution

-

Solubilization buffer (e.g., DMSO or Sorenson solution)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 to 50 µM.[4][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4]

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.

-

For Crystal Violet assay: Fix the cells with 1% glutaraldehyde, stain with crystal violet, and then solubilize the stain.[8]

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the protein levels of β-catenin, its downstream targets (e.g., Cyclin D1, Survivin), and cell cycle or apoptosis markers.

Materials:

-

This compound treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

RNA Sequencing (RNA-Seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptome and is a powerful tool to identify the global gene expression changes induced by this compound.

Materials:

-

This compound treated and untreated cells

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer, Agilent)

-

RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Extract total RNA from the cells using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA. High-quality RNA (RIN > 8) is recommended.

-

Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Assess the quality and quantity of the prepared libraries.

-

Sequence the libraries on a next-generation sequencing platform.

-

Perform bioinformatics analysis of the sequencing data, which includes quality control of reads, alignment to a reference genome, quantification of gene expression, and differential gene expression analysis between this compound treated and control samples.

Experimental Workflow Diagram

Caption: A typical experimental workflow to investigate the effects of this compound.

Conclusion and Future Directions

This compound has emerged as a powerful research tool and a promising therapeutic candidate for cancers with aberrant Wnt/β-catenin signaling. Its selective inhibition of the CBP/β-catenin interaction provides a unique mechanism to reprogram the gene expression profile of cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in tumorigenicity. The comprehensive analysis of its impact on the transcriptome has revealed a wide array of downstream targets and pathways that are modulated by this compound.

Future research will likely focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapies and other targeted agents.

-

Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to this compound treatment.

-

Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells may develop resistance to this compound.

-

Clinical Development: Further clinical trials are needed to evaluate the safety and efficacy of this compound and its analogs in various cancer types.

The continued exploration of this compound and its effects on gene expression will undoubtedly provide deeper insights into the complexities of Wnt/β-catenin signaling in cancer and pave the way for novel therapeutic strategies.

References

- 1. docs.rc.fas.harvard.edu [docs.rc.fas.harvard.edu]

- 2. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]

- 3. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. people.smp.uq.edu.au [people.smp.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An end to end workflow for differential gene expression using Affymetrix microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]

ICG-001's Specificity for CBP Over p300: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

ICG-001 is a small molecule modulator of the Wnt/β-catenin signaling pathway, which is critical in both embryonic development and oncogenesis.[1] Its therapeutic potential lies in its remarkable specificity for the CREB-binding protein (CBP) over its close homolog, p300.[2] this compound selectively binds to CBP, disrupting its interaction with β-catenin and thereby inhibiting the transcription of a specific subset of Wnt target genes associated with cell proliferation and self-renewal.[1][2] This selective antagonism forces a "coactivator switch," favoring the interaction of β-catenin with p300, which in turn promotes cellular differentiation.[1][3] This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and signaling context that establish the specificity of this compound.

Quantitative Analysis of this compound Specificity

The selectivity of this compound for CBP over p300 is demonstrated through various quantitative assays that measure its inhibitory concentration and binding affinity. This compound potently inhibits the CBP/β-catenin interaction while having a negligible effect on the p300/β-catenin interaction.

| Assay Type | Target Interaction | Metric | Value | Reference |

| Reporter Gene Assay (TOPFLASH) | β-catenin/TCF Transcription | IC50 | 3 µM | [4] |

| Reporter Gene Assay (AP-1) | AP-1/CBP Transcription | IC50 | > 100 µM | [2] |

| Reporter Gene Assay (CRE) | CREB/CBP Transcription | IC50 | > 100 µM | [2] |

| Binding Interaction | β-catenin / CBP | Effect | Selective Inhibition | [2] |

| Binding Interaction | β-catenin / p300 | Effect | No Effect | [2] |

Mechanism of Selective Inhibition

This compound achieves its specificity by binding directly to the N-terminus of CBP, specifically within the first 110-111 amino acids.[1][5] This region is distinct from the binding sites of other transcription factors and differs sufficiently from the homologous region in p300 to prevent this compound binding. By occupying this site on CBP, this compound sterically hinders the binding of β-catenin, effectively disrupting the formation of the CBP/β-catenin transcriptional complex.[2][6] Importantly, since this compound does not bind to p300, the p300/β-catenin interaction remains unaffected.[2][7]

Figure 1: this compound selectively binds to CBP, blocking its interaction with β-catenin.

Wnt/β-catenin Signaling Pathway Modulation

In the canonical Wnt pathway, the stabilization of β-catenin allows it to enter the nucleus and partner with TCF/LEF transcription factors. The recruitment of coactivators—either CBP or p300—is a decisive step that dictates downstream gene expression. The CBP/β-catenin complex typically drives the expression of genes involved in proliferation and self-renewal, such as Survivin and Cyclin D1.[1][2] Conversely, the p300/β-catenin complex tends to activate genes that promote differentiation.[1][3]

Figure 2: Differential coactivator usage by β-catenin in the Wnt signaling pathway.

By specifically inhibiting the CBP/β-catenin interaction, this compound effectively silences the proliferative arm of the pathway while leaving the differentiation-promoting arm intact. This selective modulation is a key aspect of its therapeutic strategy.[1][8]

Figure 3: this compound induces a coactivator switch from CBP to p300.

Experimental Protocols

The specificity of this compound has been validated through several key biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP)

This assay directly assesses the impact of this compound on the endogenous protein-protein interactions between β-catenin and its coactivators inside the cell.

-

Objective: To determine if this compound disrupts the CBP/β-catenin interaction without affecting the p300/β-catenin interaction.

-

Methodology:

-

Cell Treatment: Culture relevant cells (e.g., SW480 colon cancer cells) and treat with this compound (e.g., 10-25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).[1][2]

-

Lysate Preparation: Harvest cells and prepare nuclear extracts using an appropriate lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the nuclear lysates separately with antibodies specific to CBP or p300 overnight at 4°C. The antibodies will be coupled to protein A/G-agarose beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against β-catenin.[2]

-

-

Expected Result: In this compound-treated samples, the amount of β-catenin co-precipitated with the anti-CBP antibody will be dramatically reduced compared to the control.[1][2] In contrast, the amount of β-catenin co-precipitated with the anti-p300 antibody will remain unchanged or may even increase.[1]

Luciferase Reporter Assay

This functional assay measures the transcriptional activity of the β-catenin/TCF complex. The TOPFLASH reporter contains TCF binding sites upstream of a luciferase gene, while the FOPFLASH control contains mutated sites.

-

Objective: To quantify the inhibitory effect of this compound on β-catenin-mediated gene transcription.

-

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293, SW480) with the TOPFLASH (or FOPFLASH) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[6][9]

-

Treatment: After transfection (e.g., 24 hours), treat the cells with a dose range of this compound. If the cell line has low basal Wnt activity, stimulate the pathway with Wnt3a conditioned media.[5][9]

-

Lysis and Measurement: After treatment (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[9]

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the IC50 value.

-

-

Expected Result: this compound will cause a dose-dependent decrease in TOPFLASH activity but will have no effect on FOPFLASH activity, demonstrating specific inhibition of the TCF/β-catenin pathway.[2]

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to investigate the in-vivo association of CBP and p300 with the promoter regions of specific Wnt target genes.

-

Objective: To demonstrate that this compound treatment reduces the occupancy of CBP, and may increase the occupancy of p300, at the promoters of target genes like survivin.[1]

-

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media.

-

Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with specific antibodies against CBP or p300 overnight.

-

Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene (e.g., survivin) to quantify the amount of precipitated DNA.[1]

-

-

Expected Result: this compound treatment will lead to a significant reduction in the amount of survivin promoter DNA immunoprecipitated with the CBP antibody, and a corresponding increase in the amount immunoprecipitated with the p300 antibody.[1]

General Experimental Workflow

The process of verifying this compound's specificity follows a logical progression from cellular treatment to molecular analysis.

Figure 4: Workflow for determining the specificity of this compound.

Conclusion and Implications

The compelling body of evidence from quantitative, mechanistic, and functional assays confirms that this compound is a highly specific antagonist of the CBP/β-catenin interaction. Its inability to bind p300 is the cornerstone of its unique mechanism, which favors a cellular switch from proliferation towards differentiation. For researchers, this compound serves as a critical tool to dissect the distinct biological roles of CBP and p300 within the Wnt signaling cascade. For drug development professionals, the high specificity of this compound minimizes potential off-target effects and provides a clear therapeutic rationale for treating malignancies characterized by aberrant Wnt/CBP-dependent signaling.

References

- 1. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]

- 5. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Inhibition of β-Catenin/CBP Signaling Ameliorates Renal Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

The Selective Inhibition of TCF/LEF Transcription by ICG-001: A Technical Guide

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and cell fate determination.[1] Its dysregulation is a hallmark of numerous cancers and fibrotic diseases.[2][3] A key event in this pathway is the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes.[4] This transcriptional activation is mediated by the recruitment of coactivators, primarily the highly homologous CREB-binding protein (CBP) and p300.[1][5]

ICG-001 is a novel small molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway.[6] It functions by specifically disrupting the interaction between β-catenin and CBP, without affecting the interaction between β-catenin and p300.[7] This selective inhibition makes this compound a valuable tool for dissecting the distinct roles of CBP and p300 in β-catenin-mediated transcription and a promising therapeutic agent for diseases driven by aberrant Wnt signaling.[2][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on TCF/LEF-mediated transcription, and detailed protocols for key experimental assays.

Core Mechanism of Action: Disrupting the β-Catenin/CBP Interaction

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin. Upon Wnt ligand binding to its receptors, this degradation is inhibited, causing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, converting them from repressors to activators of gene transcription.[6] This activation requires the recruitment of histone acetyltransferases (HATs), such as CBP and p300.[1]

The differential interaction of β-catenin with CBP versus p300 is thought to determine distinct cellular outcomes. The β-catenin/CBP interaction is associated with the transcription of genes that promote cell proliferation and self-renewal, while the β-catenin/p300 interaction is linked to genes involved in differentiation.[1][5]

This compound exerts its inhibitory effect by binding with high affinity to the N-terminal domain of CBP.[5][8] This binding event physically blocks the interaction between CBP and β-catenin, thereby preventing the formation of the transcriptional activation complex at the promoters of Wnt target genes.[2][6] A notable feature of this compound is its specificity for CBP; it does not bind to the highly homologous p300.[9] Consequently, treatment with this compound leads to a selective reduction in the transcription of a subset of TCF/LEF target genes, while potentially increasing the pool of β-catenin available to interact with p300.[2][8] This disruption of the β-catenin/CBP interaction is the primary mechanism by which this compound inhibits TCF/LEF-mediated gene transcription.[2][6]

Caption: Wnt signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory effects on cell viability and TCF/LEF-mediated gene transcription.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration | Citation |

| RPMI-8226 | Multiple Myeloma | 6.96 ± 0.14 | 24 hours | [6] |

| H929 | Multiple Myeloma | 12.25 ± 2.75 | 24 hours | [6] |

| MM.1S | Multiple Myeloma | 20.77 ± 0.87 | 24 hours | [6] |

| U266 | Multiple Myeloma | 12.78 ± 0.74 | 24 hours | [6] |

| KHOS | Osteosarcoma | 0.83 | 72 hours | [10][11] |

| MG63 | Osteosarcoma | 1.05 | 72 hours | [10][11] |

| 143B | Osteosarcoma | 1.24 | 72 hours | [10][11] |

| SGC-7901 | Gastric Cancer | 26.6 | Not Specified | [12] |

| MGC-803 | Gastric Cancer | 8.8 | Not Specified | [12] |

| BGC-823 | Gastric Cancer | 26.4 | Not Specified | [12] |

| MKN-45 | Gastric Cancer | 31.8 | Not Specified | [12] |

| SW480 | Colon Carcinoma | ~3 | Not Specified | [9][13] |

Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression

| Gene | Cell Line(s) | This compound Conc. | Duration | Effect | Citation |

| c-Myc | MM cell lines | 2.5 µM | 24 hours | Significant downregulation | [6] |

| Cyclin D1 | Primary MM cells | 2.5 µM | 24 hours | Significant downregulation | [6] |

| Cyclin D1 | SW480 | 25 µM | 4 hours | Clear reduction in protein levels | [2] |

| Survivin (BIRC5) | SW480, HCT116 | 10-25 µM | 24 hours | Potent reduction in mRNA and protein | [2] |

| Survivin (BIRC5) | Primary ALL cells | 10 µM | Not Specified | Significant downregulation of mRNA and protein | [5] |

| AXIN2 | KHOS, 143B | 10 µM | 24 hours | >50% inhibition of mRNA expression | [10] |

| BIRC5 | KHOS, 143B | 10 µM | 24 hours | >50% inhibition of mRNA expression | [10] |

| BIRC5 | MG63 | 10 µM | 24 hours | ~25% decrease in mRNA expression | [10] |

| AXIN2 | PDAC cell lines | Variable | 24 hours | Dose-dependent inhibition of mRNA | [8] |

Experimental Protocols

To assess the biological activity of this compound and elucidate its mechanism of action, several key experiments are routinely performed.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a direct readout of the canonical Wnt signaling pathway's activation state.

Objective: To quantify the inhibitory effect of this compound on β-catenin/TCF-mediated transcription.

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., MM1.S, KHOS, MG63) in 24-well plates.[6][10]

-

Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFLASH) and a control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK) for normalization.[10] FOPFLASH, containing mutated TCF binding sites, can be used as a negative control.[9]

-

-

Treatment:

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as relative luciferase units (RLU) or fold change compared to the vehicle-treated control.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the specific disruption of the β-catenin/CBP protein-protein interaction by this compound.

Objective: To verify that this compound inhibits the binding of β-catenin to CBP but not to p300.

Methodology:

-

Cell Lysis and Nuclear Extraction:

-

Immunoprecipitation:

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[15]

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against β-catenin to detect its presence in the CBP and p300 immunoprecipitates.[5]

-

The results should show a decreased amount of β-catenin co-immunoprecipitated with CBP in this compound-treated cells, while the amount co-immunoprecipitated with p300 may remain unchanged or increase.[2][5]

-

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to determine if this compound treatment alters the occupancy of CBP at the promoters of specific Wnt target genes.

Objective: To demonstrate that this compound reduces the recruitment of CBP to the promoters of TCF/LEF target genes like Cyclin D1 or Survivin.

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cells (e.g., LAX7R ALL cells) with this compound (e.g., 10 µM) or DMSO.[5]

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[16]

-

Quench the reaction with glycine.[16]

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.[17]

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[18]

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Quantitative PCR (qPCR):

-

Perform qPCR on the purified DNA using primers specific for the promoter regions of Wnt target genes (e.g., Survivin).[5]

-

Analyze the data to determine the relative enrichment of the promoter DNA in each immunoprecipitated sample compared to the input control. The results are expected to show reduced CBP occupancy at the target gene promoter following this compound treatment.[5]

-

Caption: Experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its unique mechanism of selectively disrupting the β-catenin/CBP interaction, while leaving the β-catenin/p300 interaction intact, provides a powerful means to modulate TCF/LEF-mediated transcription. The quantitative data consistently demonstrate its ability to inhibit the expression of key Wnt target genes involved in proliferation and survival across a range of cancer types. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and further explore the therapeutic potential of targeting the β-catenin/CBP axis in disease.

References

- 1. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. research.utwente.nl [research.utwente.nl]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 17. epigenome-noe.net [epigenome-noe.net]

- 18. ptglab.com [ptglab.com]

The Influence of ICG-001 on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. A key signaling pathway that governs EMT is the Wnt/β-catenin pathway. ICG-001, a small molecule inhibitor, has emerged as a critical tool for investigating and potentially targeting this pathway. It selectively binds to the CREB-binding protein (CBP), thereby disrupting the interaction between CBP and β-catenin, a crucial step for the transcription of Wnt target genes. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound influence on reversing the EMT phenotype. It summarizes key quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition is a biological process where epithelial cells, which are stationary and polarized, undergo a series of biochemical changes to assume a mesenchymal phenotype. This transition is characterized by the loss of cell-cell adhesion, a change to a more spindle-like morphology, and an increase in migratory and invasive capabilities. The hallmarks of EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin, Vimentin, and transcription factors like Snail, Slug, and Twist. In the context of cancer, EMT is strongly associated with tumor invasion, metastasis, and the development of therapeutic resistance.

The Wnt/β-catenin Signaling Pathway and its Role in EMT

The canonical Wnt signaling pathway plays a pivotal role in the induction and maintenance of EMT. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex recruits co-activators, notably the CREB-binding protein (CBP) and its homolog p300, to initiate the transcription of target genes, many of which are key drivers of the EMT program.

This compound: Mechanism of Action

This compound is a highly specific small molecule that antagonizes the Wnt/β-catenin signaling pathway. It functions by binding to CBP, preventing its interaction with β-catenin. This selective inhibition blocks the transcription of β-catenin/CBP-dependent genes, while not affecting β-catenin/p300-mediated transcription. This specificity allows for a nuanced approach to modulating Wnt signaling, making this compound a valuable tool for both research and potential therapeutic development. By disrupting the CBP/β-catenin complex, this compound effectively downregulates the expression of key EMT-related genes.

Quantitative Effects of this compound on EMT Markers

Treatment with this compound has been shown to effectively reverse the EMT phenotype across various cancer cell lines. This is evidenced by the consistent upregulation of epithelial markers and downregulation of mesenchymal markers at both the mRNA and protein levels. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on EMT Marker Protein Expression

| Cell Line | Treatment | E-cadherin | N-cadherin | Vimentin | Snail | Reference |

| A549 (Lung Cancer) | 10 µM this compound | Increased | Decreased | Decreased | Decreased | |